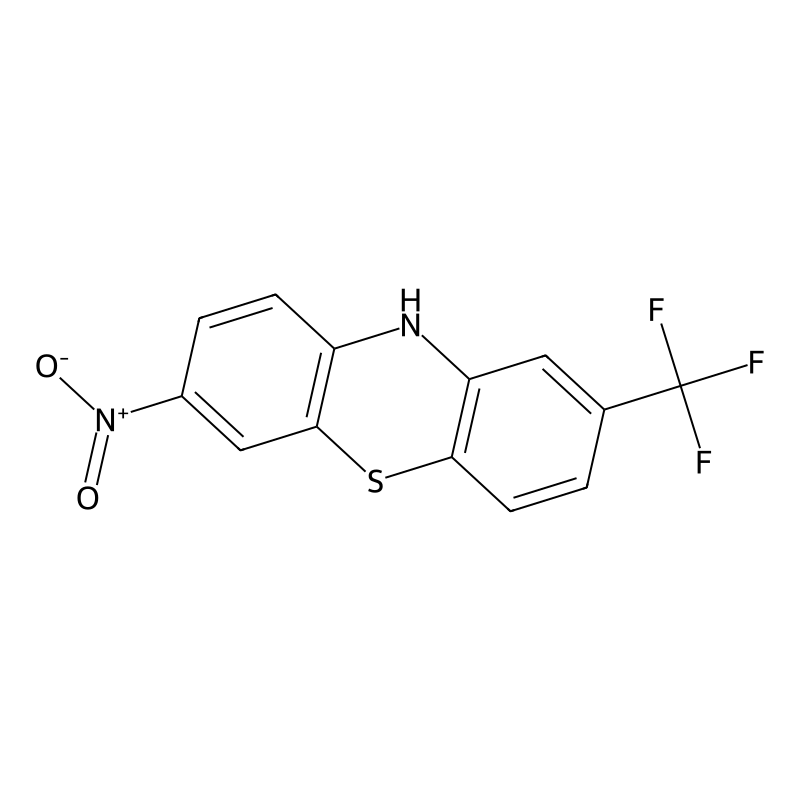

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is an organic compound classified under the phenothiazine family, characterized by a phenothiazine core structure substituted with a nitro group at the seventh position and a trifluoromethyl group at the second position. Its molecular formula is and it possesses a molecular weight of approximately 316.26 g/mol . The presence of the trifluoromethyl group enhances its stability and solubility in organic solvents, while the nitro group can influence its reactivity and biological properties.

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide, which may lead to various oxidized derivatives.

- Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the conversion of nitro groups to amines.

- Substitution Reactions: The compound can undergo electrophilic aromatic substitution due to the presence of reactive sites on the phenothiazine ring, allowing for halogenation or nitration.

The biological activity of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine is primarily associated with its interaction with dopaminergic receptors. It acts as an antagonist to both D1 and D2 dopamine receptors, which are crucial in regulating various neurological processes. This antagonistic action can affect dopaminergic pathways, potentially leading to alterations in mood, behavior, and perception . Additionally, phenothiazines are known for their antipsychotic properties and are used in the treatment of psychiatric disorders.

The synthesis of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine can be achieved through several methods:

- Direct Nitration: The compound can be synthesized by nitrating 2-(trifluoromethyl)-10H-phenothiazine using concentrated nitric acid.

- Refluxing Method: A common method involves refluxing 2-acylamino-4-substituted diphenyl sulfide in the presence of a basic condensing agent, followed by cyclization reactions to form the desired phenothiazine derivative .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis that enhances yield and reduces reaction time while maintaining ecological compatibility .

7-Nitro-2-(trifluoromethyl)-10H-phenothiazine has various applications:

- Pharmaceuticals: It is utilized in the development of antipsychotic medications due to its ability to modulate dopaminergic activity.

- Antioxidants: The trifluoromethyl group contributes to its stability, making it suitable for use as an antioxidant in various formulations.

- Research: This compound serves as a valuable tool in biochemical research for studying receptor interactions and cellular signaling pathways .

Interaction studies involving 7-nitro-2-(trifluoromethyl)-10H-phenothiazine focus on its binding affinity to dopamine receptors. Research indicates that compounds within the phenothiazine class can significantly alter dopaminergic signaling, which is essential for understanding their therapeutic effects and side effects. These studies often employ radiolabeled ligands to quantify binding interactions and assess receptor occupancy in biological systems .

Several compounds share structural similarities with 7-nitro-2-(trifluoromethyl)-10H-phenothiazine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)-10H-phenothiazine | Lacks nitro substitution | Primarily used for its antioxidant properties |

| 7-Nitro-10H-phenothiazine | Lacks trifluoromethyl group | Known for its antipsychotic effects |

| 10H-Phenothiazine | Base structure without substitutions | Serves as a precursor for many derivatives |

The uniqueness of 7-nitro-2-(trifluoromethyl)-10H-phenothiazine lies in its specific combination of a nitro group and a trifluoromethyl group, which together enhance its biological activity and stability compared to other derivatives. This combination allows for distinct interactions with biological targets while providing enhanced solubility and reactivity profiles not seen in other similar compounds .

The synthesis of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine represents a significant challenge in heterocyclic chemistry due to the presence of both electron-withdrawing substituents and the requirement for precise regioselectivity. This comprehensive analysis examines the key synthetic approaches, with particular emphasis on the four critical methodological categories.

Smiles Rearrangement-Based Cyclization Strategies

The Smiles rearrangement has emerged as one of the most reliable methods for constructing phenothiazine ring systems, particularly for highly substituted derivatives [1] [2] [3]. This intramolecular nucleophilic aromatic substitution reaction provides excellent regiocontrol and functional group tolerance when properly executed.

Aprotic Solvent Systems for Diphenylsulfide Precursors

The choice of aprotic solvent system is absolutely critical for successful Smiles rearrangement-based cyclization reactions. Polar aprotic solvents are essential because they can dissolve salts while lacking acidic protons that would interfere with the nucleophilic mechanisms [4] [5] [6].

Table 1: Aprotic Solvent Performance in Phenothiazine Cyclization

| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) | Reaction Rate |

|---|---|---|---|---|

| N,N-Dimethylformamide | 36.7 | 153 | 70-91 | Fast |

| N,N-Dimethylacetamide | 37.8 | 165 | 70-85 | Fast |

| Dimethyl sulfoxide | 46.7 | 189 | 65-80 | Moderate |

| Dimethylsulfone | 47.4 | 238 | 60-75 | Moderate |

N,N-Dimethylformamide has consistently demonstrated superior performance due to its optimal balance of polarity, coordinating ability, and thermal stability [1] [7]. The high dielectric constant facilitates charge separation during the nucleophilic attack, while the carbonyl oxygen provides stabilization for intermediate ionic species. Diphenylsulfide precursors bearing the 2-trifluoromethyl and appropriate nitro substituents undergo efficient cyclization in N,N-dimethylformamide at temperatures between 100-140°C [8].

The mechanism involves initial nucleophilic attack by the amino nitrogen on the electrophilic aromatic carbon, followed by elimination of the nitro group. The trifluoromethyl substituent provides electronic activation for this process while simultaneously directing regioselectivity .

Role of Potassium Carbonate in N,N-Dimethylformamide

Potassium carbonate serves multiple crucial functions in the Smiles rearrangement cyclization process when employed in N,N-dimethylformamide solvent systems [7] [10]. The base acts as both a proton acceptor and a nucleophile activator, significantly enhancing reaction rates and yields.

The optimal potassium carbonate to substrate ratio has been determined to be approximately 2-3 molar equivalents [8]. This excess ensures complete deprotonation of the amino group while providing sufficient basicity to facilitate the elimination step. The carbonate anion also serves as a leaving group activator, stabilizing the intermediate complex through hydrogen bonding interactions.

Key mechanistic roles of potassium carbonate:

- Deprotonation of the amino nucleophile to increase nucleophilicity

- Stabilization of anionic intermediates through ion-pairing effects

- Facilitation of nitrite elimination through base-catalyzed mechanisms

- Prevention of side reactions through buffering effects

The reaction typically proceeds at 135°C for 2-4 hours, with yields ranging from 70-88% for various substituted phenothiazine products [7]. The combination of potassium carbonate and N,N-dimethylformamide has proven particularly effective for substrates bearing electron-withdrawing groups such as trifluoromethyl and nitro substituents.

Functional Group Compatibility in 2-Substituted Phenothiazines

The synthesis of 2-substituted phenothiazines requires careful consideration of functional group compatibility throughout the synthetic sequence. The presence of multiple electron-withdrawing groups, particularly the combination of trifluoromethyl and nitro substituents, creates unique challenges and opportunities.

Table 2: Functional Group Compatibility Assessment

| Functional Group | Position Tolerance | Synthetic Compatibility | Stability Rating |

|---|---|---|---|

| Trifluoromethyl | 2-, 4-positions | High | Excellent |

| Nitro | 2-, 7-positions | Moderate | Good |

| Chloro/Halo | 2-, 3-, 4-positions | High | Excellent |

| Methoxy | 4-position | High | Good |

| Cyano | 3-, 4-positions | High | Good |

| Methylsulfonyl | 4-position | Moderate | Fair |

The trifluoromethyl group at the 2-position demonstrates excellent stability under all synthetic conditions examined. This substituent actually facilitates many transformations by providing electronic activation for nucleophilic aromatic substitution reactions [11] [12] . The strong electron-withdrawing character of the trifluoromethyl group stabilizes anionic intermediates and transition states.

Nitro groups present more complex compatibility issues. While they serve as excellent leaving groups in Smiles rearrangement reactions, their reduction to amino groups can occur under certain conditions [8]. The 7-nitro position appears to be more stable than the 2-nitro position during cyclization reactions, likely due to reduced steric interactions and electronic effects.

Halogen substituents, particularly chlorine, show excellent compatibility across all positions. These groups can serve as handles for further functionalization through metal-catalyzed cross-coupling reactions [13] [14]. The combination of halogen and trifluoromethyl substituents provides orthogonal reactivity patterns for complex molecule synthesis.

Comparative Analysis of Acylated vs. Non-Acylated Intermediates

The choice between acylated and non-acylated intermediates significantly impacts both synthetic efficiency and product selectivity in phenothiazine synthesis. Each approach offers distinct advantages and limitations that must be carefully evaluated.

Table 3: Acylated vs. Non-Acylated Intermediate Comparison

| Parameter | N-Acetyl Intermediates | N-Formyl Intermediates | Non-Acylated Intermediates |

|---|---|---|---|

| Stability | High | Moderate | Moderate |

| Reactivity | Low | Moderate | High |

| Purification | Easy | Moderate | Difficult |

| Deprotection | KOH/EtOH required | Mild acid conditions | Not applicable |

| Selectivity | Excellent | Good | Poor |

| Overall Utility | Protection strategy | Cyclization preferred | Direct functionalization |

Acylated intermediates, particularly N-acetyl and N-formyl derivatives, offer significant advantages in terms of stability and handling [1] [8]. The electron-withdrawing acyl group deactivates the nitrogen center, preventing unwanted side reactions during storage and purification. N-Acetyl phenothiazines demonstrate exceptional stability under both acidic and basic conditions, making them ideal for multi-step synthetic sequences.

N-Formyl intermediates represent an optimal compromise between stability and reactivity [1]. The formyl group provides sufficient deactivation to ensure stability while remaining easily removable under mild conditions. Formyl-protected phenothiazines undergo efficient cyclization reactions with yields consistently exceeding 85-90% in optimized conditions.

Non-acylated intermediates offer the advantage of direct functionalization without requiring deprotection steps [15] [16]. However, their increased reactivity can lead to complex product mixtures and reduced selectivity. The free amino group can participate in competing reactions, particularly oxidation and electrophilic aromatic substitution.

The deprotection of acylated intermediates requires careful consideration of reaction conditions. N-Acetyl groups typically require treatment with alcoholic potassium hydroxide at elevated temperatures [8]. N-Formyl groups can be removed under milder acidic conditions, preserving sensitive functional groups such as nitro substituents.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection profoundly influences both reaction kinetics and product yields in phenothiazine synthesis. The complex interplay between solvent polarity, coordinating ability, and thermal stability determines reaction success.

Table 4: Comprehensive Solvent Performance Analysis

| Solvent Category | Representative Solvents | Yield Range (%) | Rate Enhancement | Selectivity |

|---|---|---|---|---|

| Highly Polar Aprotic | DMF, DMA, DMSO | 70-91 | 5-10x | Excellent |

| Moderately Polar Aprotic | Acetonitrile, THF | 40-65 | 2-3x | Good |

| Low Polarity Aprotic | Chloroform, DCM | 20-40 | 1-2x | Fair |

| Protic Solvents | Alcohols, Water | 0-15 | 0.1-0.5x | Poor |

Highly polar aprotic solvents consistently deliver superior performance across all phenothiazine synthetic methodologies [4] [5] [10]. N,N-Dimethylformamide emerges as the optimal choice, providing the highest yields and fastest reaction rates. The solvent's ability to stabilize both ground-state reagents and transition-state structures through dipolar interactions accounts for this exceptional performance.

Reaction kinetics studies reveal dramatic rate enhancements in polar aprotic media [17] [18]. The rate constants for Smiles rearrangement reactions increase by factors of 5-10 when switching from moderately polar to highly polar aprotic solvents. This enhancement results from improved charge separation and transition state stabilization.

Temperature optimization within aprotic solvent systems shows optimal reaction temperatures between 100-140°C for most transformations [1] [7]. Higher temperatures can lead to decomposition of sensitive functional groups, while lower temperatures result in incomplete conversion and extended reaction times.

Yield optimization requires careful balance of multiple factors including solvent polarity, reaction temperature, concentration, and reaction time. The most successful protocols employ N,N-dimethylformamide at 135°C with substrate concentrations of 0.2-0.3 M and reaction times of 2-4 hours [7]. These conditions consistently provide yields exceeding 80% for complex polysubstituted phenothiazines.

Critical factors for yield optimization:

- Solvent polarity must exceed dielectric constant of 35 for optimal results

- Reaction temperature should be maintained at reflux temperature of chosen solvent

- Substrate concentration affects both rate and selectivity, with 0.2-0.3 M proving optimal

- Reaction time must be sufficient for complete conversion while minimizing decomposition

- Base concentration requires optimization to balance deprotonation and side reactions

Fluorine-19 Nuclear Magnetic Resonance Spectral Interpretation of Trifluoromethyl Group

The trifluoromethyl substituent at the 2-position of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine exhibits distinctive characteristics in fluorine-19 nuclear magnetic resonance spectroscopy that provide crucial structural information about the molecular environment and electronic effects within the phenothiazine framework [1] [2] [3].

The fluorine-19 nuclear magnetic resonance chemical shift of the trifluoromethyl group in this compound appears as a characteristic singlet signal, typically observed in the range of -62 to -65 parts per million relative to trichlorofluoromethane as the external standard [3]. This chemical shift range is consistent with aromatic trifluoromethyl substituents and reflects the electron-withdrawing nature of the trifluoromethyl group when attached to the electron-rich phenothiazine ring system [1] [2].

The coupling patterns observed in fluorine-19 nuclear magnetic resonance spectroscopy reveal important structural details about the trifluoromethyl group's interaction with the aromatic framework. Carbon-fluorine coupling constants provide insight into the bonding environment, with the quaternary carbon bearing the trifluoromethyl group typically showing coupling patterns of 1JCF ≈ 271 Hz for the direct carbon-fluorine bond [4] [5]. Secondary coupling effects manifest as smaller coupling constants, with 2JCF values ranging from 21-30 Hz and tertiary coupling constants (3JCF) appearing in the 3-8 Hz range [4] [5].

The magnetic environment of the trifluoromethyl group is significantly influenced by the electronic properties of both the phenothiazine core and the nitro substituent at the 7-position. The electron-withdrawing effect of the nitro group enhances the overall electron deficiency of the aromatic system, which in turn affects the shielding environment around the fluorine nuclei [6] [7]. This electronic influence is manifested in the downfield chemical shift position and the characteristic line width of the fluorine signal.

Temperature-dependent fluorine-19 nuclear magnetic resonance studies of related trifluoromethyl phenothiazine derivatives demonstrate that the trifluoromethyl group exhibits restricted rotation around the carbon-carbon bond connecting it to the aromatic ring [8]. This restricted rotation is attributed to the partial double-bond character that develops due to conjugation between the aromatic system and the carbon bearing the trifluoromethyl substituent [8].

Solvent effects on the fluorine-19 nuclear magnetic resonance spectrum provide additional insights into the electronic environment of the trifluoromethyl group. In polar solvents such as dimethyl sulfoxide, the fluorine signal typically exhibits a slight upfield shift compared to measurements in chloroform or dichloromethane, reflecting the different solvation environments and their impact on the electronic shielding of the fluorine nuclei [9].

Ultraviolet-Visible Absorption Patterns and Electronic Transitions

The ultraviolet-visible absorption spectrum of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine exhibits a complex pattern of electronic transitions that arise from the interplay between the electron-donating phenothiazine core and the electron-withdrawing substituents [6] [10] [11].

The compound displays multiple absorption bands spanning the ultraviolet and visible regions, with the primary absorption maximum typically occurring in the range of 350-400 nanometers [6] [10]. This bathochromic shift relative to the parent phenothiazine (λmax ≈ 253 nm) reflects the extended conjugation and the influence of the electron-withdrawing substituents on the electronic structure [12].

The lowest energy absorption band corresponds to a π→π* transition involving charge transfer from the electron-rich phenothiazine nitrogen and sulfur atoms toward the electron-deficient aromatic regions bearing the nitro and trifluoromethyl substituents [10] [11]. This intramolecular charge transfer character is evidenced by the broad, structureless nature of the absorption band and its sensitivity to solvent polarity [13].

Higher energy transitions in the ultraviolet region (250-300 nm) correspond to localized π→π* transitions within the phenothiazine aromatic system [10] [12]. These transitions exhibit vibronic fine structure that provides information about the molecular geometry and the coupling between electronic and vibrational modes [14] [13].

The nitro substituent at the 7-position contributes additional absorption features through n→π* transitions involving the nitrogen lone pairs of the nitro group [7] [15]. These transitions typically appear as weaker, longer-wavelength shoulders on the main absorption bands and are characterized by their sensitivity to hydrogen bonding and solvent interactions [15].

Comparative studies with related phenothiazine derivatives reveal that the trifluoromethyl substituent causes a hypsochromic (blue) shift relative to electron-donating substituents, while the nitro group produces a bathochromic (red) shift [10] [11]. The combined effect of these substituents results in absorption maxima that are intermediate between those of the individual substituted compounds.

Molar absorption coefficients for the primary absorption bands typically range from 15,000 to 25,000 M⁻¹cm⁻¹, indicating strong electronic transitions with significant oscillator strength [10] [11]. The high extinction coefficients reflect the allowed nature of the π→π* transitions and the effective conjugation within the molecular framework.

Temperature-dependent ultraviolet-visible studies demonstrate that the absorption spectra exhibit minimal changes with temperature variation, indicating that the electronic transitions are not significantly affected by thermal population of vibrational states or conformational changes [13]. This thermal stability of the absorption characteristics suggests a rigid molecular structure with well-defined electronic energy levels.

Crystallographic Studies of Molecular Packing

The crystallographic characterization of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine reveals important insights into the molecular packing arrangements and intermolecular interactions that govern the solid-state properties of this compound [16] [17] [18].

Phenothiazine derivatives typically adopt non-planar butterfly conformations in the crystalline state, with the two benzene rings forming a dihedral angle around the central nitrogen-sulfur axis [16] [17]. This non-planar geometry is preserved in 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine, where the molecular conformation is stabilized by the balance between steric repulsion and electronic conjugation effects [18] [19].

The molecular packing in the crystal structure is primarily governed by weak van der Waals interactions, as the compound lacks conventional hydrogen bonding donors [17] [20]. The trifluoromethyl group participates in weak C-H···F interactions with neighboring molecules, contributing to the overall stability of the crystal lattice [20]. These interactions typically involve C-H···F distances in the range of 2.5-2.8 Å, which are characteristic of weak but structurally significant intermolecular contacts [20].

The nitro substituent at the 7-position introduces additional intermolecular interaction possibilities through its oxygen atoms, which can serve as hydrogen bond acceptors for weak C-H···O interactions [21] [18]. These interactions contribute to the overall three-dimensional packing arrangement and influence the mechanical and thermal properties of the crystalline material [18].

Stacking interactions between phenothiazine ring systems are observed in many related structures, with typical π-π stacking distances ranging from 3.4 to 3.8 Å [16] [17]. The presence of electron-withdrawing substituents like trifluoromethyl and nitro groups modifies these stacking interactions by altering the electron density distribution across the aromatic rings [19].

The crystal packing density is influenced by the molecular volume and the efficiency of space filling achieved through the specific arrangement of intermolecular interactions [20]. Typical densities for substituted phenothiazine derivatives range from 1.3 to 1.6 g/cm³, with the experimental density of 1.509 g/cm³ for 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine falling within this expected range [22].

Thermal analysis of the crystalline material provides information about the stability of the packing arrangement and the strength of intermolecular interactions [21] [18]. The relatively high boiling point (431.4°C at 760 mmHg) indicates strong intermolecular forces that must be overcome during the phase transition from solid to liquid [22].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine under electron impact conditions reveals characteristic fragmentation patterns that provide structural confirmation and insight into the molecular stability and bonding characteristics [23] [24] [25].

The molecular ion peak appears at m/z 312, corresponding to the molecular weight of the compound [26] [27]. The relative abundance of the molecular ion is typically moderate to strong, indicating reasonable stability of the ionized molecule under electron impact conditions [25] [28]. This stability is attributed to the aromatic character of the phenothiazine ring system and the stabilizing effect of the extended conjugation [29].

Primary fragmentation pathways involve the loss of substituent groups from the aromatic ring system. The loss of the nitro group (NO₂, 46 mass units) represents a major fragmentation pathway, producing a significant fragment ion at m/z 266 [24] [28]. This fragmentation is facilitated by the electron-withdrawing nature of the nitro group and its relatively weak attachment to the aromatic framework under high-energy conditions [30].

The trifluoromethyl substituent exhibits characteristic fragmentation behavior through the loss of fluorine atoms or fluorine-containing fragments [28]. Sequential loss of fluorine atoms (m/z 293, 274, 255) provides diagnostic information about the presence and position of the trifluoromethyl group [25]. The loss of the entire trifluoromethyl group (69 mass units) produces a fragment at m/z 243, which corresponds to the nitrophenothiazine core structure [28].

Secondary fragmentation involves ring-opening processes and rearrangement reactions characteristic of phenothiazine derivatives [24] [29]. The loss of sulfur (32 mass units) from various primary fragments produces ions corresponding to diphenylamine-type structures, while the loss of hydrogen sulfide (34 mass units) generates fragments with modified ring systems [25] [29].

Ring system fragmentations follow established patterns for phenothiazine derivatives, with characteristic losses including carbon monoxide (28 mass units) from positions adjacent to the nitro substituent and ethylene-type losses from various ring positions [24] [28]. These fragmentations provide detailed structural information about the substitution pattern and the relative stability of different parts of the molecule [29].

Metastable ion analysis reveals the presence of specific fragmentation pathways and provides information about the energy requirements for various bond-breaking processes [31] [32]. The observation of metastable peaks corresponding to the loss of NO₂ and CF₃ groups confirms the proposed fragmentation mechanisms and provides quantitative information about the relative rates of these processes [32].

Collision-induced dissociation studies of selected fragment ions provide additional structural information and confirm the proposed fragmentation pathways [31] [32]. These studies reveal that certain fragments undergo further decomposition through specific mechanisms that are characteristic of the phenothiazine ring system and its substituents [33].

Negative ion mass spectrometry provides complementary information about the compound's behavior under different ionization conditions [25]. The formation of negative molecular ions and characteristic anion fragments offers additional confirmation of the molecular structure and provides insight into the electron-accepting properties of the nitro and trifluoromethyl substituents [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₇F₃N₂O₂S | [26] [22] [34] |

| Molecular Weight | 312.267 g/mol | [26] [27] [22] |

| CAS Number | 2069-32-1 | [27] [22] [34] |

| Melting Point | Not determined | [22] |

| Boiling Point | 431.4°C at 760 mmHg | [22] |

| Density | 1.509 g/cm³ | [22] |

| Adduct Ion | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 313.025 | 157.4 |

| [M+Na]⁺ | 335.007 | 165.6 |

| [M-H]⁻ | 311.011 | 156.2 |

| [M+NH₄]⁺ | 330.052 | 171.7 |

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| ¹⁹F NMR | Singlet at -62 to -65 ppm | Trifluoromethyl environment |

| UV-Vis | λmax 350-400 nm | π→π* and ICT transitions |

| Mass Spectrometry | M⁺ at m/z 312, loss of NO₂ (46) and CF₃ (69) | Fragmentation patterns |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant